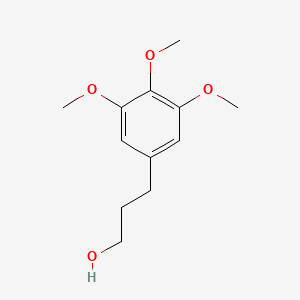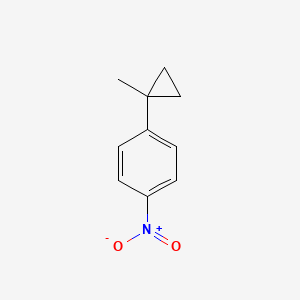
2-Chlorocinnamaldehyde
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chlorocinnamaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with acetaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product via an aldol condensation reaction. The reaction typically occurs under mild conditions, with the temperature maintained around 20-25°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-Chlorocinnamaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-(2-chlorophenyl)propanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 3-(2-chlorophenyl)propanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(2-Chlorophenyl)propanoic acid.
Reduction: 3-(2-Chlorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chlorocinnamaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is studied for its potential biological activities, including anticonvulsant and antinociceptive properties.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-Chlorocinnamaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it has been shown to interact with neuronal voltage-sensitive sodium and L-type calcium channels, which may contribute to its anticonvulsant and antinociceptive effects . The compound’s ability to modulate these channels suggests its potential use in the treatment of neurological disorders.
Comparación Con Compuestos Similares
Similar Compounds
Cinnamaldehyde: The parent compound of 2-Chlorocinnamaldehyde, lacking the chlorine substitution.
3-(4-Chlorophenyl)propenal: A similar compound with the chlorine atom at the para position.
3-(3-Chlorophenyl)propenal: A similar compound with the chlorine atom at the meta position.
Uniqueness
This compound is unique due to the ortho substitution of the chlorine atom, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its meta and para counterparts.
Propiedades
Fórmula molecular |
C9H7ClO |
|---|---|
Peso molecular |
166.60 g/mol |
Nombre IUPAC |
3-(2-chlorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H7ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-7H |
Clave InChI |
HGBCDXOKFIDHNS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=CC=O)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,4,5,6,7,8-Hexahydropyrrolo[3,2-B]azepine](/img/structure/B8809496.png)
![[1,1'-Biphenyl]-4-acetic acid, 4'-[4-[[[(1R)-1-(2-chlorophenyl)ethoxy]carbonyl]amino]-3-methyl-5-isoxazolyl]-, ethyl ester](/img/structure/B8809499.png)




![5-bromo-2-[(2-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide](/img/structure/B8809539.png)

![6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B8809554.png)
![4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)morpholine](/img/structure/B8809562.png)




